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Compound of Interest

Compound Name: RP 70676

Cat. No.: B1663315 Get Quote

A comparative analysis of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor avasimibe

reveals a complex profile of lipid modification and a challenging path in atherosclerosis

treatment. While a direct comparison with RP 70676 is not feasible due to the absence of

publicly available scientific literature or clinical data for a compound with that designation, this

guide offers a comprehensive overview of avasimibe's efficacy, supported by experimental data

and detailed methodologies.

Executive Summary
Avasimibe, an inhibitor of both ACAT1 and ACAT2 enzymes, was developed to prevent the

accumulation of cholesteryl esters in macrophages, a key process in the development of

atherosclerosis. Clinical trials have shown that avasimibe can significantly reduce plasma

triglycerides and very-low-density lipoprotein (VLDL) cholesterol. However, its effect on low-

density lipoprotein (LDL) cholesterol has been unexpectedly unfavorable, with studies

demonstrating an increase in LDL-C levels. Ultimately, clinical development of avasimibe for

atherosclerosis was halted as it did not demonstrate a beneficial effect on the progression of

coronary artery disease. More recent research has explored its potential in other therapeutic

areas, such as asthma and oncology, due to its influence on various cellular signaling

pathways.

Quantitative Efficacy Data
The following tables summarize the key quantitative data from clinical trials evaluating the

efficacy of avasimibe on plasma lipid profiles and atherosclerosis progression.
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Table 1: Effects of Avasimibe on Plasma Lipids in Patients with Combined Hyperlipidemia[1][2]

Treatment
Group (8
weeks)

Change in
Triglyceride
s (TG)

Change in
VLDL-
Cholesterol
(VLDL-C)

Change in
Total
Cholesterol
(TC)

Change in
LDL-
Cholesterol
(LDL-C)

Change in
HDL-
Cholesterol
(HDL-C)

Placebo - -
No significant

change

No significant

change

No significant

change

Avasimibe

(50 mg/day)

Up to -23%

(p<0.05)

Up to -30%

(p<0.05)

No significant

change

No significant

change

No significant

change

Avasimibe

(125 mg/day)

Up to -23%

(p<0.05)

Up to -30%

(p<0.05)

No significant

change

No significant

change

No significant

change

Avasimibe

(250 mg/day)

Up to -23%

(p<0.05)

Up to -30%

(p<0.05)

No significant

change

No significant

change

No significant

change

Avasimibe

(500 mg/day)

Up to -23%

(p<0.05)

Up to -30%

(p<0.05)

No significant

change

No significant

change

No significant

change

Table 2: Effects of Avasimibe on Coronary Atherosclerosis (A-PLUS Trial)[3][4][5]

Treatment Group
(up to 24 months)

Mean Change in
Plaque Volume
(mm³)

Percent Change in
Plaque Volume

Change in LDL-
Cholesterol (LDL-
C)

Placebo +0.7 +1.5% +1.7%

Avasimibe (50

mg/day)
+7.7 +4.9% +7.8% (p<0.05)

Avasimibe (250

mg/day)
+4.1 +2.6% +9.1% (p<0.05)

Avasimibe (750

mg/day)
+4.8 +2.5% +10.9% (p<0.05)
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Table 3: Avasimibe in Combination with Atorvastatin in Homozygous Familial

Hypercholesterolemia[6]

Treatment
Group (6
weeks)

Change in
Total
Cholesterol
(TC)

Change in
LDL-
Cholesterol
(LDL-C)

Change in
Triglycerides
(TG)

Change in
VLDL-
Cholesterol
(VLDL-C)

Atorvastatin (80

mg/day)
-18% -19% -13% -13%

Atorvastatin (80

mg/day) +

Avasimibe (750

mg/day)

-22% (p<0.05 vs.

Atorvastatin

alone)

-23% -24% -24%

Avasimibe (750

mg/day)

Monotherapy

No significant

lipid changes

No significant

lipid changes

No significant

lipid changes

No significant

lipid changes

Mechanism of Action: ACAT Inhibition
Avasimibe's primary mechanism of action is the inhibition of Acyl-CoA:cholesterol

acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.

[7] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously

expressed, including in macrophages within atherosclerotic plaques, while ACAT2 is primarily

found in the intestines and liver. By inhibiting ACAT, avasimibe was expected to prevent the

accumulation of cholesteryl esters in foam cells, a critical step in the formation of

atherosclerotic plaques.

Macrophage

Free Cholesterol ACAT1 Cholesteryl Esters Foam Cell Formation

Avasimibe Inhibits
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Figure 1. Simplified signaling pathway of Avasimibe's action on ACAT1 in macrophages.

Experimental Protocols
A-PLUS Trial: Avasimibe and Progression of Lesions on
UltraSound[3][4][5]

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

Participants: Patients with coronary artery disease undergoing coronary angiography.

Intervention: Patients were randomized to receive placebo or avasimibe at doses of 50 mg,

250 mg, or 750 mg once daily for up to 24 months. All patients received standard lipid-

lowering therapy to achieve a target LDL cholesterol level below 125 mg/dL.

Primary Endpoint: The change in coronary atheroma volume, as measured by intravascular

ultrasound (IVUS) from baseline to follow-up.

Methodology:

IVUS Imaging: Performed at baseline and at the end of the treatment period. A 3D

reconstruction of a coronary artery segment was used to quantify plaque volume.

Lipid Profile Analysis: Blood samples were collected at baseline and at specified intervals

throughout the study to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
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Figure 2. Experimental workflow of the A-PLUS clinical trial.

Study in Patients with Combined Hyperlipidemia[1][2]
Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: 130 men and women with combined hyperlipidemia and low levels of high-

density lipoprotein cholesterol (HDL-C).
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Intervention: Following an 8-week placebo and dietary-controlled baseline period, patients

were randomized to receive placebo or avasimibe at doses of 50, 125, 250, or 500 mg once

daily for 8 weeks.

Primary Endpoint: Changes in plasma levels of total triglycerides (TG) and very-low-density

lipoprotein cholesterol (VLDL-C).

Methodology:

Lipid Analysis: Blood samples were collected at baseline and at the end of the 8-week

treatment period to measure a full lipid profile, including TG, VLDL-C, total cholesterol,

LDL-C, HDL-C, and apolipoproteins.

Conclusion
The clinical development of avasimibe for the treatment of atherosclerosis was halted due to its

failure to demonstrate efficacy in reducing coronary plaque volume and its unexpected adverse

effect of increasing LDL cholesterol levels. While it showed a consistent ability to lower

triglycerides and VLDL cholesterol, this was not sufficient to translate into a clinical benefit for

atherosclerosis. The renewed interest in avasimibe for other therapeutic areas highlights the

importance of understanding the broader pharmacological profile of a drug beyond its primary

intended mechanism of action. Researchers and drug development professionals should

consider the complex and sometimes counterintuitive outcomes observed with ACAT inhibitors

when exploring this class of compounds for future therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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